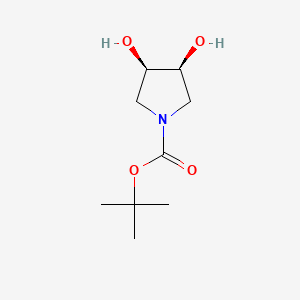
(5S)-3,3,5-trimethylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-3,3,5-trimethylpyrrolidin-2-one is a chiral compound belonging to the class of pyrrolidinones It is characterized by a pyrrolidine ring substituted with three methyl groups at positions 3 and 5, and a ketone group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-3,3,5-trimethylpyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amine and a ketone, the cyclization can be induced using acidic or basic catalysts. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or toluene to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as Lewis acids or transition metal complexes can be employed to enhance the reaction efficiency. The process parameters, including temperature, pressure, and reaction time, are optimized to achieve the desired product with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(5S)-3,3,5-trimethylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding (5S)-3,3,5-trimethylpyrrolidin-2-ol.
Substitution: The methyl groups and the ketone can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized pyrrolidinones.
Scientific Research Applications
(5S)-3,3,5-trimethylpyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (5S)-3,3,5-trimethylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes, altering their conformation, and affecting their catalytic activity. Detailed studies on its mechanism of action are essential to understand its full potential in various applications.
Comparison with Similar Compounds
Similar Compounds
(5R)-3,3,5-trimethylpyrrolidin-2-one: The enantiomer of (5S)-3,3,5-trimethylpyrrolidin-2-one, differing in the spatial arrangement of atoms.
3,3,5-trimethylpyrrolidin-2-one: The racemic mixture containing both (5S) and (5R) enantiomers.
2-pyrrolidinone: A simpler analog without the methyl substitutions.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of three methyl groups, which confer distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.
Properties
CAS No. |
163756-83-0 |
|---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



